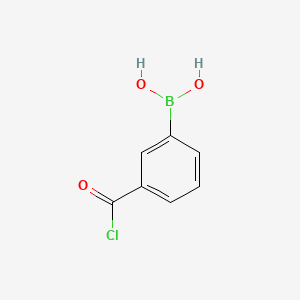

3-Chlorocarbonylphenylboronic Acid

Description

3-Chlorocarbonylphenylboronic acid (CAS: 332154-38-2; 332154-58-2 for its anhydride form) is a boronic acid derivative featuring a chlorocarbonyl (–COCl) substituent on the phenyl ring. This functional group confers unique reactivity, enabling participation in acylation reactions and serving as a precursor for synthesizing amides or esters.

Properties

IUPAC Name |

(3-carbonochloridoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHGXUQQIIYAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270685 | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332154-58-2 | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332154-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [3-(chlorocarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorocarbonylphenylboronic acid typically involves the reaction of 3-carboxyphenylboronic acid with oxalyl chloride in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining the mixture at a low temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxalyl Chloride: Used in the synthesis of the compound.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Solvents: Dichloromethane and other organic solvents are frequently used.

Major Products Formed:

Substituted Phenylboronic Acids: Resulting from substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Chlorocarbonylphenylboronic acid has diverse applications in scientific research, including:

Biology: Investigated for its potential in developing boron-containing drugs and bioactive molecules.

Medicine: Explored for its role in designing enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-chlorocarbonylphenylboronic acid primarily involves its reactivity with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The chlorocarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key boronic acid derivatives with structural similarities include:

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups |

|---|---|---|---|

| 3-Chlorocarbonylphenylboronic acid | Not explicitly stated* | 332154-38-2 | Boronic acid (–B(OH)₂), Chlorocarbonyl (–COCl) |

| 4-Carboxy-3-chlorophenylboronic acid | C₇H₆BClO₄ | 136496-72-5 | Boronic acid, Carboxy (–COOH), Chloro |

| 3-Chloro-4-fluorophenylboronic acid | C₆H₅BClFO₂ | 144432-85-9 | Boronic acid, Chloro, Fluoro |

| 3-Chloro-2-methylphenylboronic acid | C₇H₈BClO₂ | 313545-20-9 | Boronic acid, Chloro, Methyl |

| 3-Chloro-4-(methoxycarbonyl)phenylboronic acid | C₉H₉BClO₄ | 603122-82-3 | Boronic acid, Methoxycarbonyl (–COOCH₃), Chloro |

*Inferred from nomenclature and related compounds.

Reactivity in Cross-Coupling Reactions

- However, the –COCl group may hydrolyze under aqueous conditions, limiting its use in protic solvents unless stabilized as an anhydride .

- 4-Carboxy-3-chlorophenylboronic Acid : The carboxy group increases solubility in polar solvents but may reduce reactivity in Suzuki couplings due to electron-withdrawing effects. It is frequently utilized in medicinal chemistry for bioconjugation .

- Halo-Substituted Derivatives (e.g., 3-Chloro-4-fluorophenylboronic acid) : Halogens (Cl, F) improve oxidative stability and direct regioselectivity in cross-couplings. Fluorine’s strong electron-withdrawing effect enhances reaction rates compared to methyl-substituted analogs .

Thermal and Chemical Stability

- Thermogravimetric Analysis (TGA) : highlights mass loss during heating for boronic acids. Compounds with electron-withdrawing groups (e.g., –COCl, –COOH) exhibit lower thermal stability compared to alkyl-substituted derivatives (e.g., 3-Chloro-2-methylphenylboronic acid) .

- Hydrolytic Stability : The anhydride form of this compound may resist hydrolysis better than its free acid form, making it suitable for moisture-sensitive reactions .

Commercial Availability and Pricing

- 4-Carboxy-3-chlorophenylboronic acid : Priced at €32.00–374.00 depending on quantity (1g–100g), reflecting high demand in research .

- 3-Chloro-4-fluorophenylboronic acid: Limited suppliers, with pricing negotiable for bulk quantities .

- 3-Chlorocarbonylphenylboronic anhydride : Discontinued in some catalogs, suggesting synthesis challenges or niche applications .

Biological Activity

3-Chlorocarbonylphenylboronic acid (CCPBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of CCPBA, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₆BClO₃

- Molecular Weight : Approximately 189.39 g/mol

- CAS Number : 17750521

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of CCPBA is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins. The boron atom in the boronic acid group can interact with various biological targets, including enzymes and receptors. This interaction is crucial for the compound's potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that CCPBA exhibits anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, it has shown potential in targeting serine proteases, which play a critical role in cancer progression.

Enzyme Inhibition

CCPBA has been investigated for its ability to inhibit various enzymes:

- Serine Proteases : Preliminary studies suggest that CCPBA can bind to serine proteases, potentially disrupting their activity and leading to reduced cancer cell proliferation.

- Carbonic Anhydrases : Research indicates that boronic acids can act as inhibitors of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antitumor Activity :

-

Synthesis and Biological Evaluation :

- A comprehensive evaluation of various boronic acid derivatives, including CCPBA, highlighted their potential as therapeutic agents due to their selective enzyme inhibition profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound (CCPBA) | C₇H₆BClO₃ | Exhibits anticancer properties |

| 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid | C₁₂H₁₅BClNO₃ | Inhibits serine proteases |

| 3-Chloro-4-(morpholine-4-carbonyl)phenylboronic acid | C₁₂H₁₅BClN₂O₃ | Explored for potential drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.